Lithium phenylacetylide

Description

Definition and Chemical Identity

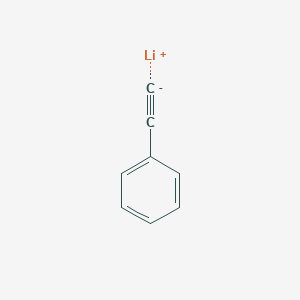

This compound is an organometallic compound consisting of a lithium cation coordinated to a phenylacetylide anion. Its molecular formula, C₈H₅Li , reflects a phenyl group (C₆H₅) bonded to an acetylide moiety (C≡C⁻) with a lithium counterion. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4440-01-1 | |

| Molecular Weight | 108.07 g/mol | |

| Density | 0.91 g/mL (25°C) | |

| Appearance | Yellow to brown liquid in THF |

The compound’s structure is represented by the SMILES notation [Li+].[C-]#CC1=CC=CC=C1, indicating a lithium ion paired with a deprotonated phenylacetylene. Nuclear magnetic resonance (NMR) studies reveal its tendency to form mixed aggregates, such as dimers and tetramers, in tetrahydrofuran (THF) solutions.

Historical Development and Discovery

The discovery of this compound is rooted in the broader development of organolithium chemistry. In 1917, Wilhelm Schlenk pioneered methods to synthesize air-sensitive organolithium compounds via transmetalation reactions involving mercury. This laid the groundwork for later advancements in acetylide chemistry.

By the mid-20th century, this compound emerged as a critical reagent for nucleophilic additions. Its utility was amplified by Georg Wittig and Henry Gilman , who refined protocols for generating alkyllithium species from phenylacetylene and lithium bases like butyllithium. These methods enabled scalable production, making the compound a staple in synthetic laboratories.

Role in Organometallic Chemistry

This compound serves as a strong base and nucleophile , facilitating key transformations:

- Carbon-Carbon Bond Formation : It reacts with carbonyl compounds (e.g., ketones, aldehydes) to form propargyl alcohols, a process central to alkynylation reactions. For example, its addition to Weinreb amides proceeds via a monomeric transition state, yielding tetrahedral intermediates that collapse to ketones.

- Polymerization Initiation : In industrial settings, it acts as an initiator for anionic polymerization, producing elastomers with controlled molecular weights.

- Mixed Aggregation Effects : Structural studies show that this compound forms mixed aggregates with other lithium species, which modulate reaction rates and selectivities. For instance, mixed dimers with lithiated quinazolinones exhibit first-order kinetics in 1,2-addition reactions.

The compound’s reactivity is highly solvent-dependent. In THF, it exists as a mono-solvated monomer, while in pentane, dimeric and tetrameric aggregates dominate. This aggregation behavior directly influences its nucleophilicity and reaction pathways.

Properties

IUPAC Name |

lithium;ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSLYOGEBCFYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[C-]#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392474 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-01-1 | |

| Record name | (Phenylethynyl)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium phenylacetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Protocol in Hexane/Ether Solvent Systems

A representative procedure involves cooling phenylacetylene in hexane to −78°C under inert atmosphere, followed by dropwise addition of n-BuLi (2.6 M in hexane). The immediate formation of a white precipitate signifies this compound generation. Gradual warming to room temperature over 15 hours ensures complete reaction, after which volatiles are removed in vacuo. The product is isolated as a white powder via filtration and hexane washing, achieving yields exceeding 90%.

Critical Parameters :

-

Solvent Choice : Hexane’s low polarity minimizes side reactions, while ethereal solvents like diethyl ether enhance solubility but may induce aggregation.

-

Stoichiometry : A slight excess of n-BuLi (1.05–1.1 equiv.) ensures quantitative deprotonation while avoiding base-mediated decomposition.

Stabilization via Coordinating Additives

This compound’s reactivity and stability are profoundly influenced by coordination with Lewis basic additives. Ethylenediamine (EDA) and 1,2-dimethoxyethane (DME) are frequently employed to modulate aggregation states and suppress disproportionation.

Ethylenediamine-Complexed Synthesis

Introducing EDA (2–3 equiv.) during deprotonation in tetrahydrofuran (THF) at 0°C stabilizes the acetylide as a monomeric species, preventing its disproportionation into dilithium carbide and acetylene. This method is particularly advantageous for reactions requiring kinetic control, as the EDA adduct exhibits reduced nucleophilicity and enhanced thermal stability.

Mechanistic Insight :

Disproportionation equilibria, such as:

are reversible in THF but suppressed by EDA coordination, which stabilizes the monomeric form.

Isotopic Labeling via Deuterolysis

This compound serves as a precursor for deuterated phenylacetylenes, critical in kinetic and mechanistic studies. Treatment of the acetylide with deuterated water (D₂O) at −35°C in diethyl ether quantitatively yields phenylacetylene-d₁ (C₆H₅C≡CD).

Procedure :

-

Dissolve this compound in Et₂O at −35°C.

-

Add D₂O (3 equiv.) with vigorous stirring.

-

Extract with Et₂O, dry over MgSO₄, and distill under reduced pressure.

This method achieves 57–77% isolated yield, with purity confirmed by ¹H NMR depletion of the acetylenic proton signal.

Comparative Analysis of Methodologies

The table below contrasts key preparation methods based on solvent, additive, and yield:

| Method | Solvent | Additive | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-BuLi/Hexane | Hexane | None | −78°C to RT | 90–98 | |

| EDA-Stabilized | THF | Ethylenediamine | 0°C | 85–92 | |

| Deuterolysis | Et₂O | D₂O | −35°C | 57–77 |

Key Observations :

-

Hexane-based systems prioritize simplicity and high yields but may require stringent exclusion of moisture.

-

EDA stabilization sacrifices some reactivity for enhanced handling and storage stability.

Industrial and Laboratory-Scale Adaptations

While bench-scale preparations favor n-BuLi due to its commercial availability, industrial processes may employ lithium metal in liquid ammonia for cost efficiency. However, this method introduces challenges in controlling regioselectivity and requires specialized equipment for handling gaseous ammonia .

Scientific Research Applications

Organic Synthesis

Lithium phenylacetylide is extensively utilized in organic synthesis for constructing complex molecules. Its strong nucleophilic properties allow it to participate in various reactions, including:

- Carbon-Carbon Bond Formation : It acts as a nucleophile in 1,2-addition reactions with carbonyl compounds (aldehydes and ketones), leading to the formation of alkoxide intermediates .

- Synthesis of Heterocycles : The compound is employed in synthesizing heterocyclic compounds such as pyrazoles and isoxazoles.

- Functionalization of Silicon Surfaces : It is used to introduce phenyl and phenylacetylene groups onto silicon surfaces, enhancing their properties for electronic applications.

Data Table: Organic Synthesis Applications

| Application | Reaction Type | Example Compound |

|---|---|---|

| Carbon-Carbon Bond Formation | 1,2-addition | Aldehydes, Ketones |

| Heterocycle Synthesis | Nucleophilic substitution | Pyrazoles, Isoxazoles |

| Silicon Surface Functionalization | Surface modification | Silicon wafers |

Material Science

In material science, this compound is used to synthesize conjugated polymers and materials with unique electronic properties. Its ability to form stable carbon-carbon bonds makes it an essential reagent in developing new materials for electronic devices.

Case Study: Conjugated Polymers

A study demonstrated that this compound could be used to create conjugated polymers with enhanced electrical conductivity, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Medicinal Chemistry

This compound plays a crucial role in medicinal chemistry by serving as a reagent for synthesizing bioactive compounds and drug intermediates. Its application extends to the development of pharmaceuticals targeting specific biological pathways.

Case Study: GSK-3β Inhibition

Research has shown that this compound acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), affecting pathways related to cell proliferation and differentiation. This inhibition has implications for treating diseases such as cancer and neurodegenerative disorders .

Catalysis

This compound is also employed in various catalytic processes, particularly those involving carbon-carbon bond formation. It can serve as a stoichiometric reagent or participate in catalytic cycles with metal catalysts.

Data Table: Catalytic Applications

Mechanism of Action

The reactivity of lithium phenylacetylide is primarily due to the presence of the lithium atom, which makes the acetylide carbon highly nucleophilic. This allows it to readily attack electrophilic centers, forming new bonds. The mechanism often involves the formation of a tetrahedral intermediate, especially in reactions with carbonyl compounds, leading to the formation of alcohols or other derivatives.

Comparison with Similar Compounds

Comparison with Similar Organometallic Compounds

Reactivity with Electrophiles

Lithium phenylacetylide exhibits distinct reactivity compared to other organolithium and Grignard reagents:

Key Findings :

- This compound fails to react with sulfinamides due to the low nucleophilicity of its sp-hybridized carbon, whereas methyllithium and Grignard reagents succeed .

- With Weinreb amides, it forms unique 2:2 and 1:3 mixed tetrameric intermediates, stabilizing the transition state and enabling controlled acylations .

- In imine additions, it requires stoichiometric Lewis acids (e.g., BF₃·Et₂O) for efficient propargylamine synthesis, unlike Grignard reagents .

Stability and Handling

This compound’s sensitivity to moisture and air exceeds that of other organolithium reagents:

Biological Activity

Lithium phenylacetylide (LiPhC≡C) is a compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and materials science. Its unique properties stem from its structure, which allows it to participate in a range of chemical reactions, including nucleophilic substitutions and ligand exchanges. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its acetylide functional group, which is known for its strong nucleophilic properties. The compound can engage in nucleophilic addition reactions, particularly with carbonyl compounds. For instance, studies have shown that this compound can react with Weinreb amides, forming robust tetrahedral intermediates that are crucial for subsequent reactions .

The interaction energy between lithium and carbon atoms in this compound has been quantified, revealing a significant affinity that drives its reactivity. Specifically, the interaction energy computed for lithium bonded to carbon was found to be −106.9 kcal/mol, predominantly of a coulombic nature . This strong interaction facilitates various reaction pathways, making this compound an effective reagent in organic synthesis.

Biological Applications

This compound's biological activity is primarily explored through its role in synthetic chemistry rather than direct biological effects. However, its applications can indirectly influence biological systems:

- Synthesis of Bioactive Compounds : this compound has been utilized in the synthesis of propargyl alcohols and other biologically relevant molecules through enantioselective addition reactions . The ability to generate chiral centers is critical in drug development.

- Ligand Exchange Reactions : The compound has demonstrated efficacy in ligand-exchange reactions with gold(I) complexes. This property suggests potential applications in the development of novel materials or drug delivery systems where metal complexes play a role .

Case Studies and Research Findings

Several studies highlight the significance of this compound in synthetic organic chemistry:

- Nucleophilic Substitution Reactions : Research indicates that this compound can effectively participate in nucleophilic substitutions with various electrophiles. One study detailed its reaction with 2-phenylquinoxaline, revealing multiple reaction pathways and the formation of stable adducts .

- Enantioselective Reactions : In a study focusing on the enantioselective addition of this compound to carbonyl compounds, researchers observed varying degrees of selectivity based on the structure of the electrophile used. This highlights the importance of reaction conditions and substrate choice in achieving desired enantiomeric ratios .

- Metathesis Reactions : this compound has also been shown to undergo metathesis reactions under mild conditions, facilitating ligand exchange on metal clusters without significant alteration to the metal core . This property is particularly useful in materials science for creating functionalized surfaces.

Data Tables

The following table summarizes key findings related to the biological activity and chemical properties of this compound:

| Property/Reaction | Findings/Results |

|---|---|

| Interaction Energy | −106.9 kcal/mol (coulombic nature) |

| Nucleophilic Addition | Effective with Weinreb amides; forms stable intermediates |

| Enantioselectivity | Varies with electrophile structure; ratios up to 90:10 |

| Ligand Exchange | Successful metathesis with thiolate-protected clusters |

Q & A

Q. What are the standard synthetic protocols for generating lithium phenylacetylide, and how do reaction conditions influence its stability and reactivity?

this compound is typically synthesized via deprotonation of phenylacetylene using strong bases like n-BuLi in anhydrous THF at low temperatures (−78°C). Stability is highly solvent-dependent: THF stabilizes the acetylide via coordination, while ethereal solvents like DME may alter reaction kinetics. Impurities (e.g., moisture, oxygen) lead to decomposition, necessitating strict inert conditions .

Q. How does the choice of solvent and temperature affect nucleophilic addition reactions of this compound?

In THF at −78°C, this compound exhibits controlled reactivity in 1,2-additions to aldehydes or imines, achieving yields >70%. Elevated temperatures (−30°C to 0°C) accelerate reactions but risk side reactions (e.g., dimerization). Polar aprotic solvents like DMF reduce selectivity due to increased ionic dissociation .

Q. What safety protocols are critical when handling this compound?

The compound is highly flammable (flash point: 1°F) and corrosive. Use flame-resistant lab gear, dry ice/acetone baths for temperature control, and neutralization protocols (e.g., quenching with ethanol under nitrogen). Storage requires airtight containers under argon .

Advanced Research Questions

Q. How do mixed aggregate species influence the acylation mechanism of this compound with Weinreb amides?

Studies show that acylation proceeds via a tetrahedral intermediate (C(1) 2:2 mixed tetramer) formed between this compound and the Weinreb amide. Autoinhibition occurs when excess acetylide forms alkoxide-rich tetramers, slowing the reaction. Solvent choice (THF vs. DCM) modulates tetramer stability, with THF favoring monosolvated transition states .

Q. What experimental strategies resolve contradictions in stereoselectivity during conjugate additions to cyclic enones?

For stereoselective additions to 4-hydroxy-2-cyclopentenone, pre-deprotonation with tBuMgCl prior to acetylide addition shifts diastereoselectivity (80:20 ratio). Ligand-assisted methods (e.g., chiral lithium amido sulfides) enhance enantioselectivity (>95% ee) by stabilizing specific transition states .

Q. How do catalytic additives (e.g., BF₃·Et₂O) alter reaction outcomes in imine acetylide additions?

BF₃·Et₂O accelerates 1,2-additions to imines by polarizing the C=N bond, increasing electrophilicity. In Collum’s work, this additive improved yields from <20% to 70% for N-(n-butyl)imine systems. However, overuse can lead to Lewis acid-mediated side reactions (e.g., imine polymerization) .

Methodological Considerations

Q. How should researchers analyze conflicting yield data in organometallic reactions involving this compound?

Contradictions often arise from subtle differences in solvent purity, base stoichiometry, or mixing efficiency. For example, Ni-catalyzed homocoupling yields vary from 28% to 93% depending on ligand choice (PPh₃ vs. PMe₃) and solvent (THF vs. DMF). Systematic parameter sweeps (temperature, catalyst loading) and in-situ NMR monitoring are recommended .

Q. What spectroscopic techniques validate the formation and purity of this compound adducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.